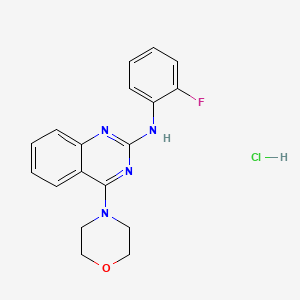

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Description

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a quinazoline derivative characterized by a fluorine-substituted phenyl group at position 2 and a morpholino moiety at position 4 of the quinazoline core.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O.ClH/c19-14-6-2-4-8-16(14)21-18-20-15-7-3-1-5-13(15)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVMQDWSCMLKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 2-fluorobenzene derivatives.

Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has been identified as a selective inhibitor of ENT2, which plays a crucial role in nucleotide synthesis and the regulation of adenosine function. Studies have shown that this compound demonstrates a 5- to 10-fold selectivity for ENT2 over ENT1, indicating its potential utility in cancer therapies that require modulation of nucleoside uptake .

- Mechanism of Action : The compound's action involves reducing the maximum velocity () of [^3H]uridine uptake without affecting the Michaelis constant (), suggesting a competitive inhibition mechanism .

Antimicrobial Activity

The quinazoline scaffold is recognized for its broad-spectrum antimicrobial properties. Recent studies have highlighted the effectiveness of quinazoline derivatives against various pathogenic bacteria:

- Activity Against Gram-positive and Gram-negative Bacteria : Compounds derived from the quinazoline structure, including N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride, have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MIC) below 0.25 μg/ml against these pathogens .

- Comparison with Established Antibiotics : In comparative studies, certain quinazoline derivatives exhibited inhibition zones comparable to or exceeding those of traditional antibiotics like ciprofloxacin, underscoring their potential as alternative therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of quinazoline derivatives:

- Modifications and Efficacy : Research has shown that modifications to the quinazoline structure can significantly impact its biological activity. For instance, substituting different groups at specific positions on the quinazoline ring can enhance antibacterial potency or selectivity towards ENTs .

- Case Study Data : In a series of experiments involving various analogues, compounds with halogen substitutions or additional functional groups demonstrated improved inhibitory effects on ENTs and enhanced antimicrobial activity. Detailed dose-response curves and IC50 values were established for these analogues, providing valuable insights into their pharmacological profiles .

Future Directions and Research Opportunities

The ongoing research into N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride suggests several promising avenues:

- Combination Therapies : Exploring the use of this compound in combination with existing chemotherapeutics could enhance treatment efficacy while minimizing resistance development.

- Expanded Antimicrobial Applications : Further investigations into its spectrum against other resistant bacterial strains could position this compound as a critical player in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are structurally diverse, with variations in substituents profoundly influencing their biological activity, solubility, and target selectivity. Below is a detailed comparison of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride with structurally related compounds.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Findings from Comparative Studies:

Fluorine vs. Chlorine Substituents :

- Fluorine at the phenyl ring (as in the target compound) provides better metabolic stability and hydrogen-bonding capacity compared to chlorine, which increases lipophilicity but may reduce target specificity .

Morpholino Group Impact: The morpholino moiety in the target compound enhances water solubility and mimics the phosphate group in ATP-binding pockets, improving kinase inhibition .

Core Structure Variations: Triazine-based analogs (e.g., N2-(3-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride) show reduced steric bulk compared to quinazolines, favoring entry into hydrophobic binding pockets .

Biological Activity

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound primarily functions as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for the transport of nucleosides across cell membranes. ENTs play a significant role in nucleotide synthesis and regulation of adenosine function, making them important targets in cancer therapy and other diseases. Studies have shown that N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride exhibits selective inhibition properties, particularly favoring ENT2 over ENT1, which can lead to reduced side effects associated with non-selective inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline core and the substitution patterns on the phenyl ring significantly influence the biological activity of related compounds. For instance, the introduction of fluorine at specific positions on the phenyl ring enhances selectivity towards ENT2. A series of analogues were synthesized and tested, revealing that certain substitutions led to improved potency and selectivity ratios .

In Vitro Studies

In vitro assays using human cell lines have demonstrated that N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has effective inhibitory concentrations (IC50 values) against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in models resistant to conventional therapies .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride | ENT1 | 15.0 | Low |

| N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride | ENT2 | 3.5 | High |

Study 1: Antitumor Activity

A study conducted on various cancer cell lines indicated that N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride effectively inhibited tumor growth in vitro. The compound was tested against breast cancer and leukemia cell lines, showing a significant reduction in cell viability compared to controls .

Study 2: Resistance Mechanisms

Another investigation focused on its efficacy against cells resistant to standard nucleoside analogues. The results indicated that the compound retained activity against these resistant lines, suggesting a potential role in overcoming drug resistance in cancer treatment .

Q & A

Basic: What are the established synthetic methodologies for N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride?

Answer:

The synthesis of quinazoline derivatives typically involves sequential steps:

Cyclization : Reacting 2-aminobenzoic acid derivatives with urea or thiourea under reflux to form the quinazolinone core .

Chlorination : Treating the quinazolinone intermediate with POCl₃ at 110°C to introduce a reactive chloride group at position 4 .

Amination : Substituting the chloride with morpholine via nucleophilic aromatic substitution (SNAr), often in anhydrous solvents like toluene or DMF under reflux .

Final functionalization : Introducing the 2-fluorophenyl group through coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification is achieved via column chromatography or recrystallization from DMSO/water mixtures .

Basic: Which analytical techniques are essential for structural validation of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while the quinazoline aromatic protons resonate between δ 7.2–8.5 ppm .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Advanced: How can reaction conditions be optimized to enhance synthesis yield?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve SNAr reaction rates for morpholine substitution .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enhance coupling efficiency during 2-fluorophenyl introduction .

- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., amination) reduces side-product formation .

- In-line monitoring : Use HPLC to track intermediate formation and adjust reaction times dynamically .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Purity verification : Quantify impurities (e.g., residual morpholine or chlorinated byproducts) using HPLC with photodiode array detection .

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .

- Structural analogs : Compare bioactivity with related compounds (e.g., Gefitinib impurities) to identify structure-activity relationships (SAR) .

Advanced: What computational strategies predict target binding modes and affinity?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the quinazoline core and kinase domains (e.g., EGFR). The morpholine group may occupy hydrophobic pockets .

- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational changes .

- Free-energy calculations : Apply MM-PBSA to estimate binding energies, focusing on fluorophenyl-morpholine synergy .

Basic: What are the key challenges in crystallizing this compound for structural studies?

Answer:

- Solubility : Use mixed-solvent systems (e.g., DMSO:EtOH) to achieve supersaturation .

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .

- Data collection : Resolve weak diffraction patterns using synchrotron radiation and SHELXD for phase determination .

Advanced: How to design analogs to overcome drug resistance in kinase inhibitors?

Answer:

- Substituent modification : Replace the 2-fluorophenyl group with bulkier substituents (e.g., naphthyl) to sterically hinder mutant kinase binding .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and bypass efflux pumps .

- Co-crystallization : Identify resistance-conferring mutations (e.g., T790M in EGFR) and design analogs to restore hydrogen-bonding networks .

Basic: What safety precautions are critical during synthesis?

Answer:

- POCl₃ handling : Use inert atmosphere and dry conditions to prevent HCl gas release .

- Waste disposal : Neutralize chlorinated byproducts with aqueous NaOH before disposal .

- Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles during reflux steps .

Advanced: How to analyze regioselectivity in quinazoline functionalization?

Answer:

- DFT calculations : Compare activation energies for substitution at positions 2, 4, and 6 using Gaussian09 .

- Isotopic labeling : Track reaction pathways with ¹⁵N-labeled intermediates to confirm mechanistic preferences .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.